molecular formula C13H14O3 B6616370 7-tert-butyl-1-benzofuran-3-carboxylic acid CAS No. 1479433-46-9

7-tert-butyl-1-benzofuran-3-carboxylic acid

Cat. No. B6616370
CAS RN: 1479433-46-9
M. Wt: 218.25 g/mol
InChI Key: GYZSNNDEQKBXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-Butyl-1-benzofuran-3-carboxylic acid (7-TBCA) is an organic compound belonging to the class of benzofurans, a type of heterocyclic aromatic compound that contains a benzene ring fused with a five-membered furan ring. 7-TBCA is a white, odourless, crystalline solid with a melting point of 133-134°C. It is insoluble in water, but soluble in various organic solvents such as ethanol, methanol, and acetone. 7-TBCA is widely used in pharmaceuticals, agrochemicals, and other organic synthesis applications.

Mechanism of Action

7-tert-butyl-1-benzofuran-3-carboxylic acid is a versatile intermediate in organic synthesis and can be used as a building block for the synthesis of a variety of organic compounds. The reactivity of 7-tert-butyl-1-benzofuran-3-carboxylic acid is governed by its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles. These reactions involve the formation of a new carbon-carbon bond between the nucleophile and the 7-tert-butyl-1-benzofuran-3-carboxylic acid molecule.
Biochemical and Physiological Effects
7-tert-butyl-1-benzofuran-3-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 7-tert-butyl-1-benzofuran-3-carboxylic acid can modulate the expression of various genes involved in metabolic pathways, such as those involved in the biosynthesis of fatty acids and cholesterol. Additionally, 7-tert-butyl-1-benzofuran-3-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

7-tert-butyl-1-benzofuran-3-carboxylic acid is an ideal intermediate for organic synthesis due to its relatively low cost and availability. It is also relatively stable under normal laboratory conditions, making it suitable for use in a variety of synthetic reactions. However, 7-tert-butyl-1-benzofuran-3-carboxylic acid is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, 7-tert-butyl-1-benzofuran-3-carboxylic acid is flammable and should be handled with caution.

Future Directions

7-tert-butyl-1-benzofuran-3-carboxylic acid has a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and other organic synthesis applications. Future research could focus on the development of new methods for the synthesis of 7-tert-butyl-1-benzofuran-3-carboxylic acid and its derivatives. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of 7-tert-butyl-1-benzofuran-3-carboxylic acid. Furthermore, research could be conducted to investigate potential applications of 7-tert-butyl-1-benzofuran-3-carboxylic acid in the fields of materials science and nanotechnology. Finally, research could be conducted to explore the potential use of 7-tert-butyl-1-benzofuran-3-carboxylic acid in the development of new drugs and other therapeutic agents.

Synthesis Methods

7-tert-butyl-1-benzofuran-3-carboxylic acid can be synthesized from the reaction of 1,2-dibromo-3-chloropropane and 2-methyltetrahydrofuran in the presence of an acid catalyst. The reaction proceeds in two steps, first forming a 3-chloro-2-methylfuran, followed by an intramolecular cyclization to form 7-tert-butyl-1-benzofuran-3-carboxylic acid. The reaction is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidation of the starting materials.

Scientific Research Applications

7-tert-butyl-1-benzofuran-3-carboxylic acid has been widely used in scientific research as an intermediate for the synthesis of various organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as 1-benzofurans, 2-benzofurans, and 3-benzofurans. 7-tert-butyl-1-benzofuran-3-carboxylic acid has also been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 7-tert-butyl-1-benzofuran-3-carboxylic acid has been used as a starting material for the synthesis of a variety of polymers and other materials.

properties

IUPAC Name

7-tert-butyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)10-6-4-5-8-9(12(14)15)7-16-11(8)10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZSNNDEQKBXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl-1-benzofuran-3-carboxylic acid

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